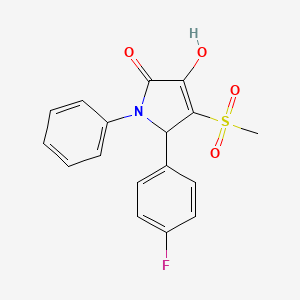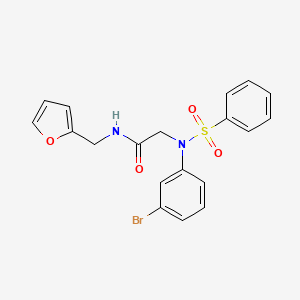![molecular formula C19H13Cl2NO4S B3588560 [4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate](/img/structure/B3588560.png)
[4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate
Overview
Description
[4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate is a chemical compound known for its unique structure and properties It is composed of a benzoate group attached to a 2,6-dichlorophenyl ring, which is further substituted with a benzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate typically involves the reaction of 2,6-dichlorophenol with benzenesulfonyl chloride to form the intermediate 2,6-dichlorophenyl benzenesulfonate. This intermediate is then reacted with benzoic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the reaction and control the pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzoates, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its anti-inflammatory and antimicrobial activities, making it a potential candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate involves its interaction with specific molecular targets. The benzenesulfonamido group can form hydrogen bonds and other interactions with enzymes and proteins, inhibiting their activity. The 2,6-dichlorophenyl group enhances the compound’s binding affinity and specificity, making it effective in targeting particular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(phenylsulfonamido)benzoate
- 4-(Benzenesulfonamido)benzoic acid
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
Compared to similar compounds, [4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate is unique due to its specific substitution pattern, which enhances its reactivity and binding properties. The presence of both the benzenesulfonamido and 2,6-dichlorophenyl groups provides a distinct combination of chemical and biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(benzenesulfonamido)-2,6-dichlorophenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO4S/c20-16-11-14(22-27(24,25)15-9-5-2-6-10-15)12-17(21)18(16)26-19(23)13-7-3-1-4-8-13/h1-12,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTJIFPJDTZUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)NS(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-chloro-2-pyridinyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3588478.png)
![3-[(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3588481.png)
![METHYL 4-{[(5E)-4-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE](/img/structure/B3588486.png)

![2-amino-N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]benzamide](/img/structure/B3588521.png)
![ethyl 1,2-dimethyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B3588533.png)
![ethyl 2-[(2-bromobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B3588537.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3588545.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3588553.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3588568.png)
![(5Z)-2-imino-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B3588574.png)


![N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3588582.png)
